N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a structurally complex heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. This scaffold is characterized by a thiophene ring fused to a triazole and pyrimidine system, with an isobutyl substituent at position 4 and a keto group at position 3.
Properties
IUPAC Name |
N-cycloheptyl-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-14(2)13-25-20(28)19-16(11-12-29-19)26-17(23-24-21(25)26)9-10-18(27)22-15-7-5-3-4-6-8-15/h11-12,14-15H,3-10,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPBQVEDVNKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the presence of a cycloheptyl group and a thieno-triazolo-pyrimidine moiety. The molecular formula is CHNOS.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-cycloheptyl derivatives. For instance, a related compound demonstrated significant antiproliferative activity with submicromolar growth inhibition in various cancer cell lines. Mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis via caspase activation and inhibition of tubulin polymerization .
| Compound | IC50 (µM) | Mechanism | Cell Line |
|---|---|---|---|
| Compound 17 | <0.5 | Induces apoptosis | A549 |
| N-cycloheptyl derivative | TBD | TBD | TBD |
Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes relevant to cancer progression and other diseases. For example, compounds with similar thieno-triazolo structures have shown preferential inhibition towards monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .
The proposed mechanisms of action for N-cycloheptyl derivatives include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Accumulation of cells in the G2/M phase suggests interference with mitotic processes.
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics is a common mechanism for anticancer agents.
Case Studies
- In vitro Studies : A series of experiments evaluating the cytotoxic effects on human cancer cell lines indicated that derivatives similar to N-cycloheptyl exhibited dose-dependent growth inhibition, supporting their potential as anticancer agents.
- In vivo Studies : Animal models treated with related compounds showed reduced tumor growth compared to controls, reinforcing the findings from in vitro assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrimidinone Class
The compound shares structural motifs with pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, such as N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e) and N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b). These analogues, reported by Wiley-VCH (2013), highlight key differences:
Functional and Pharmacokinetic Differences
- Binding Affinity: The thieno-triazolo-pyrimidine core may exhibit distinct electronic properties compared to the benzoimidazo or dipyrimido systems, altering interactions with ATP-binding pockets in kinases.
- Metabolic Stability: The acrylamide group in 3e/3b could confer reactivity toward cysteine residues (e.g., in covalent kinase inhibitors), whereas the propanamide side chain in the target compound is likely non-covalent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
